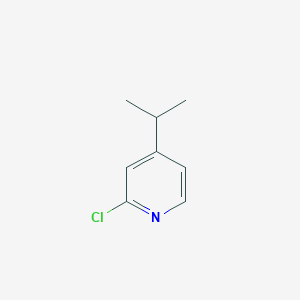

2-Chloro-4-isopropylpyridine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds where one or more hydrogen atoms on the pyridine ring are substituted by halogen atoms. This substitution significantly alters the chemical properties of the pyridine ring. The presence of a halogen atom, such as chlorine, and an alkyl group, like isopropyl, on the pyridine scaffold, as in 2-Chloro-4-isopropylpyridine, introduces a unique combination of electronic and steric effects that dictate its reactivity.

The chlorine atom at the 2-position makes the pyridine ring electron-deficient, particularly at the 2- and 4-positions. This electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing the pyridine ring. stackexchange.com The nitrogen atom in the pyridine ring also contributes to this electron deficiency through its -I (inductive) and -M (mesomeric) effects, making the carbon atoms of the ring susceptible to attack by nucleophiles. stackexchange.com

The reactivity of halogenated pyridines is position-dependent. Generally, halogens at the 4-position are the most reactive towards nucleophilic substitution, followed by those at the 2- and 6-positions. The 3- and 5-positions are the least reactive. smolecule.com In the case of this compound, the chlorine at the 2-position provides a reactive site for various transformations.

Significance as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable building block for the synthesis of a variety of more complex, functionalized pyridine derivatives. Its utility stems from the reactivity of the C-Cl bond, which can be readily cleaved and replaced by other functional groups through various chemical reactions.

One notable synthetic application is its use in cross-coupling reactions. For instance, a method for the synthesis of this compound involves a BF3-mediated reaction of 2-chloropyridine (B119429) with isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). uni-muenchen.de This demonstrates a direct route to introduce the isopropyl group at the 4-position of a 2-chloropyridine core.

Furthermore, the chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities onto the pyridine ring. This versatility allows for the construction of a library of substituted pyridines, which are key scaffolds in many biologically active compounds. The general reactivity of 2-chloropyridines in nucleophilic substitution and cross-coupling reactions makes this compound a strategic intermediate for accessing molecules with potential applications in various fields of chemical research. mdpi.comsmolecule.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQGGRUPKXCGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Isopropylpyridine

Established Synthetic Pathways

Nucleophilic Substitution Approaches Utilizing Pyridine (B92270) Derivatives

Nucleophilic aromatic substitution (NAS) on pyridine derivatives is a common strategy. The chlorine atom at the 2-position of a pyridine ring is susceptible to replacement by various nucleophiles. smolecule.com This reactivity is amplified by the electron-withdrawing nature of the pyridine ring nitrogen, which polarizes the C-Cl bond. For instance, reacting a suitable pyridine precursor with a chlorinating agent can introduce the chloro group. Subsequent reactions can then be performed to introduce the isopropyl group if it is not already present.

Grignard Reagent Mediated Functionalization

Grignard reagents are powerful tools for forming carbon-carbon bonds. byjus.com In the synthesis of 2-chloro-4-isopropylpyridine, a Grignard reagent can be used to introduce the isopropyl group onto the pyridine ring. uni-muenchen.de One approach involves the reaction of a chloropyridine with an isopropyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). uni-muenchen.de The use of BF3·OEt2 can mediate this reaction, leading to the regioselective synthesis of 4-substituted pyridines. uni-muenchen.de Specifically, the treatment of 2-chloropyridine (B119429) with BF3·OEt2 followed by the addition of i-PrMgCl·LiCl results in the formation of this compound. uni-muenchen.de This method is notable for its transition-metal-free conditions. uni-muenchen.de

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

| 2-Chloropyridine | i-PrMgCl·LiCl | BF3·OEt2 | This compound | 89% (isolated) | uni-muenchen.de |

This interactive table summarizes a key Grignard reagent-mediated synthesis of this compound.

Multi-Step Synthetic Strategies from Precursor Compounds

Multi-step syntheses often provide a high degree of control over the final product's structure. A patented process describes the preparation of a related compound, 2-chloro-5-isopropylpyridine, starting from an unsaturated compound and acrylic derivatives. This is followed by halogenation steps to yield the final product. A similar multi-step approach for this compound could involve the synthesis of a pyridine N-oxide intermediate. google.com For example, 2-chloropyridine can be oxidized to its N-oxide, which can then undergo nitration and subsequent functionalization to introduce the isopropyl group before deoxygenation. google.comgoogle.com

Chlorination and Functionalization of Isopropylpyridine Intermediates

An alternative strategy involves the direct chlorination of an isopropyl-substituted pyridine. For instance, 4-isopropylpyridine (B108708) can be subjected to chlorination to introduce the chlorine atom at the 2-position. d-nb.info The direct chlorination of alkyl pyridines can be achieved using various chlorinating agents, sometimes in the vapor phase at elevated temperatures. google.com Following chlorination, further functionalization can be carried out if necessary.

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more efficient and environmentally friendly synthetic methods, particularly through the use of catalysis.

Catalytic Approaches in C–Cl Bond Functionalization

Palladium-catalyzed cross-coupling reactions are at the forefront of modern organic synthesis. These reactions allow for the formation of new carbon-carbon bonds at the C-Cl position. For instance, the chlorine atom in this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce a variety of substituents. While this is a functionalization of the target molecule, the underlying principles can be applied to its synthesis. For example, a di-chlorinated pyridine could be selectively functionalized with an isopropyl group via a cross-coupling reaction. The development of catalysts that enable the selective activation of specific C-H or C-Cl bonds is an active area of research. acs.orgresearchgate.net

| Reaction Type | Catalyst System | Reactants | Product | Key Observations |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 2-Chloro-5-(propan-2-yl)pyridin-3-amine, Phenylboronic acid | 2-Phenyl-5-(propan-2-yl)pyridin-3-amine | High regioselectivity. |

This interactive table showcases a catalytic approach for the functionalization of a related chloro-isopropylpyridine derivative, illustrating the potential for C-Cl bond functionalization.

Regioselective Functionalization Techniques for Pyridine Scaffolds

The precise introduction of substituents onto a pyridine ring is a cornerstone of synthetic organic chemistry. For the synthesis of this compound, achieving the desired 2,4-substitution pattern necessitates highly regioselective functionalization methods.

One prominent strategy involves the directed ortho-metalation of pyridine derivatives. For instance, the lithiation of 2-chloroisonicotinic acid has been explored to selectively introduce functional groups at the 5-position. mdpi.com However, to achieve the 4-isopropyl substitution, alternative approaches are required. A notable method involves the BF3-mediated functionalization of 2-chloropyridine. uni-muenchen.de In this approach, the Lewis acid BF3 activates the pyridine ring, facilitating a regioselective addition of a Grignard reagent like isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) to the C4 position. uni-muenchen.de This technique demonstrates high regioselectivity, with no formation of the isomeric 2-substitution product observed. uni-muenchen.de

Another approach to control regioselectivity is through the functionalization of pre-substituted pyridines. For example, the lithiation of 2-chloronicotinic acid and its di-isopropyl amide with lithium tetramethylpiperidine (B8510282) (LiTMP) has been shown to proceed with excellent selectivity for the 4-position. mdpi.com Similarly, the use of a blocking group, such as one derived from maleic acid, can direct Minisci-type decarboxylative alkylation to the C4 position of the pyridine ring with high selectivity. nih.gov This strategy has proven effective for a variety of pyridines and carboxylic acid alkyl donors. nih.gov

Transition-Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce costs and minimize toxic metal contamination in the final products. uni-muenchen.de For the synthesis of this compound, several transition-metal-free approaches have been investigated.

A key example is the aforementioned BF3-mediated direct functionalization of 2-chloropyridine with an isopropyl Grignard reagent. uni-muenchen.de This reaction proceeds without a transition metal catalyst, offering a more environmentally benign alternative to traditional cross-coupling reactions. uni-muenchen.de The reaction is facilitated by the Lewis acid, which activates the pyridine substrate towards nucleophilic attack. uni-muenchen.de

Furthermore, radical chain monoalkylation of N-methoxypyridinium salts presents another transition-metal-free pathway. chemrxiv.orgresearchgate.net This method involves the generation of alkyl radicals from sources like alkenes (via hydroboration), which then add to the activated pyridinium (B92312) salt. chemrxiv.orgresearchgate.net The reaction proceeds under neutral conditions and does not require an external oxidant. chemrxiv.orgresearchgate.net While this specific method has been demonstrated for various pyridines, its direct application to produce this compound would depend on the availability of the corresponding N-methoxy-2-chloropyridinium salt and the regioselectivity of the radical addition.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To maximize the efficiency and yield of this compound synthesis, careful optimization of various reaction parameters is crucial.

Solvent Selection and Its Influence on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact reaction rates and selectivity. In the BF3-mediated isopropylation of 2-chloropyridine, solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for the formation and reaction of Grignard reagents. uni-muenchen.de For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial as they stabilize the transition states and enhance reaction rates. The use of anhydrous solvents is often emphasized in methods involving organometallic reagents to prevent their decomposition.

| Solvent | Reaction Type | Effect |

|---|---|---|

| Tetrahydrofuran (THF) | Grignard Reaction | Standard solvent for Grignard reagent formation and reaction. uni-muenchen.de |

| Dimethylformamide (DMF) | Nucleophilic Substitution | Polar aprotic, enhances reaction rates. |

| Dimethyl Sulfoxide (DMSO) | Nucleophilic Substitution | Polar aprotic, enhances reaction rates. |

Temperature and Pressure Control for Process Intensification

Temperature is a critical parameter in chemical synthesis. For the BF3-mediated isopropylation, the initial reaction with BF3·OEt2 is typically carried out at 0 °C, followed by the addition of the Grignard reagent. uni-muenchen.de For other reactions, such as nucleophilic substitutions, temperatures in the range of 80–100°C are often employed to balance kinetic favorability with the risk of thermal degradation. In some patented processes, direct fluorination of substituted pyridines is preferably carried out at lower temperatures, around -25°C, to increase the yield. google.com Precise temperature control is essential to minimize side reactions and ensure the desired product is obtained in high yield. While pressure is less commonly a critical parameter for the synthesis of this specific compound, maintaining an inert atmosphere (e.g., argon or nitrogen) is standard practice for reactions involving air- and moisture-sensitive reagents like Grignard reagents. rsc.org

Stoichiometric and Catalytic Reagent Optimization

Optimizing the amounts of both stoichiometric and catalytic reagents is key to efficient synthesis. In the BF3-mediated reaction, a slight excess of BF3·OEt2 (1.1 equivalents) and the Grignard reagent (1.2 equivalents) is used to drive the reaction to completion. uni-muenchen.de When catalysts are employed, such as in palladium-catalyzed amination reactions on related chloro-pyridines, the catalyst loading is typically optimized (e.g., 1–5 mol%) to maximize yield while minimizing cost. The concept of using catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry, as it reduces waste generation. rsc.org

| Reagent | Equivalents/Loading | Purpose |

|---|---|---|

| BF3·OEt2 | 1.1 equiv. | Lewis acid activator. uni-muenchen.de |

| i-PrMgCl·LiCl | 1.2 equiv. | Isopropylating agent. uni-muenchen.de |

| Palladium Catalyst (e.g., in related reactions) | 1-5 mol% | Catalyst for cross-coupling. |

Post-Reaction Workup and Isolation Protocols

The final step in any synthesis is the workup and purification of the product. For the synthesis of this compound, a typical workup involves quenching the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride. d-nb.info This is followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. rsc.org The combined organic layers are then dried over a drying agent (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure. rsc.orgd-nb.info For high purity, further purification techniques such as flash column chromatography or vacuum distillation may be employed. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Isopropylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, an aromatic heterocycle, is inherently less reactive towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com This reduced reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom, which deactivates the ring to electrophilic attack. gcwgandhinagar.com Furthermore, the nitrogen's basicity can lead to its protonation or complexation with Lewis acids, further deactivating the ring. gcwgandhinagar.com

In the case of 2-Chloro-4-isopropylpyridine, the directing effects of the substituents must be taken into account. The chlorine atom is a deactivating group but typically directs incoming electrophiles to the ortho and para positions. Conversely, the isopropyl group is an activating, electron-donating group that also directs to the ortho and para positions.

Given the deactivating influence of the pyridine nitrogen and the chlorine atom, electrophilic substitution on this compound is generally difficult and often necessitates harsh reaction conditions. gcwgandhinagar.com The most probable sites for electrophilic attack are the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom. chemicalbook.com The regioselectivity of reactions like nitration or halogenation would be further influenced by the combined directing effects of the chloro and isopropyl groups. However, specific experimental data for such reactions on this particular compound are not extensively documented in general literature. For some pyridines, electrophilic substitution can be facilitated by first forming the pyridine-N-oxide, which is more reactive towards electrophiles. bhu.ac.in

Nucleophilic Substitution at the Pyridine Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is prone to nucleophilic substitution, a characteristic reaction for halopyridines, particularly when the halogen is at the 2- or 4-position. youtube.com The electron-withdrawing nitrogen atom stabilizes the intermediate formed during the reaction, facilitating the substitution process. youtube.com

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

This compound can react with a variety of amines to yield the corresponding 2-amino-4-isopropylpyridine derivatives. researchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism and often require the presence of a base and elevated temperatures. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Reactant | Product |

|---|

Where R can be an alkyl or aryl group.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atom in this compound to form the corresponding 2-alkoxy-4-isopropylpyridine. smolecule.com These transformations are also SNAr reactions and are commonly conducted in the corresponding alcohol as the solvent. smolecule.com

Table 2: Examples of Nucleophilic Substitution with Alkoxides

| Alkoxide Reactant | Product |

|---|

Where R represents an alkyl group.

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chlorine atom in this compound, leading to the formation of 2-thioether-4-isopropylpyridine derivatives. smolecule.com A notable example is the reaction with thiourea, which can be used to introduce a thiol group. googleapis.comgoogle.com

Table 3: Examples of Nucleophilic Substitution with Thiols

| Thiol Reactant | Product |

|---|---|

| R-SH | 2-(R-thio)-4-isopropylpyridine |

Mechanistic Investigations of Nucleophilic Attack on Halopyridines

The mechanism of nucleophilic substitution on halopyridines is well-established as an addition-elimination pathway. youtube.comresearchgate.net The nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com Subsequent departure of the halide ion restores the aromaticity of the pyridine ring. researchgate.net

The rate of this SNAr reaction is influenced by several factors:

Nature of the Halogen: The leaving group ability often follows the order F > Cl > Br > I in activated aryl systems. researchgate.net

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. byjus.com

Solvent: Polar aprotic solvents can enhance the reaction rate by solvating the cation of the nucleophilic reagent. libretexts.org

Ring Substituents: Electron-withdrawing groups on the pyridine ring can accelerate the reaction by further stabilizing the Meisenheimer complex. The electron-donating isopropyl group at the 4-position in this compound might slightly decrease reactivity compared to an unsubstituted 2-chloropyridine (B119429).

Transformations Involving the Isopropyl Moiety

The isopropyl group attached to the pyridine ring can also undergo chemical reactions, though these are generally less frequent than substitutions at the chloro position.

One potential transformation is the oxidation of the isopropyl group. smolecule.com Depending on the strength of the oxidizing agent and the reaction conditions, this can yield a ketone or a carboxylic acid. smolecule.com For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the isopropyl group. smolecule.com

Another possibility is radical halogenation at the benzylic-type position of the isopropyl group. This can be achieved using reagents like N-bromosuccinimide under radical initiation conditions, which would lead to the formation of a 2-chloro-4-(1-halo-1-methylethyl)pyridine derivative.

These transformations of the isopropyl group typically require specific and often vigorous conditions and are not as readily achieved as the nucleophilic substitution at the C-2 position.

Selective Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

The isopropyl group of this compound can undergo selective oxidation to yield either ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions employed. smolecule.com Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. smolecule.com The selection of the oxidant is crucial for controlling the extent of the oxidation. For instance, milder oxidizing agents might favor the formation of the corresponding ketone, 2-(2-chloro-4-pyridyl)propan-2-ol, while stronger oxidants can lead to the formation of the carboxylic acid, 2-(2-chloro-4-pyridyl)propanoic acid.

The broader field of alcohol and alkyl group oxidation offers a variety of reagents and catalytic systems that could be applicable. google.comorganic-chemistry.org For example, electrocatalytic methods using peroxydisulfate (B1198043) can generate highly oxidizing sulfate (B86663) radicals capable of converting alcohols to aldehydes, ketones, and carboxylic acids under mild conditions. nih.gov Additionally, metal-free, light-driven oxidation using an organocatalyst like 2-chloroanthraquinone (B1664062) in the presence of air has been shown to be effective for the synthesis of carboxylic acids and ketones from alcohols. organic-chemistry.org The application of such methods to this compound could provide more sustainable and selective routes to its oxidized derivatives.

Table 1: Examples of Oxidizing Agents for Alkyl Group Oxidation

| Oxidizing Agent | Potential Product(s) from this compound |

|---|---|

| Potassium permanganate | 2-(2-chloro-4-pyridyl)propanoic acid |

| Chromium trioxide | 2-(2-chloro-4-pyridyl)propan-2-ol |

| Peroxydisulfate (electrocatalytic) | 2-(2-chloro-4-pyridyl)propan-2-ol, 2-(2-chloro-4-pyridyl)propanoic acid |

Pyridine Ring Reduction Chemistry

The pyridine ring of this compound is susceptible to reduction, leading to the formation of piperidine (B6355638) derivatives. smolecule.com This transformation is a key strategy for accessing saturated nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. mdpi.comauburn.edu

Formation of Saturated Piperidine Derivatives

The reduction of the pyridine ring in compounds like this compound can be achieved using various reducing agents. smolecule.com Common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with hydrogen gas in the presence of a metal catalyst. smolecule.comambeed.com The choice of reducing agent and conditions can influence the outcome and selectivity of the reaction.

For instance, catalytic asymmetric hydrogenation using ruthenium(II) or rhodium(I) complexes has been employed for the synthesis of chiral piperidines from pyridine precursors. mdpi.com Non-metal alternatives, such as the use of borenium ions and hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. mdpi.com Furthermore, dearomatization strategies involving arenophile-mediated reactions followed by reduction can provide access to highly functionalized piperidines. nih.gov These methods offer a range of options for the synthesis of 2-chloro-4-isopropylpiperidine and its derivatives, potentially with control over stereochemistry.

Table 2: Examples of Reducing Systems for Pyridine Ring Reduction

| Reducing System | Product Type |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Piperidine derivative smolecule.comambeed.com |

| H₂ / Metal catalyst | Piperidine derivative smolecule.com |

| Ruthenium(II) / Rhodium(I) catalysts | Chiral piperidine derivatives mdpi.com |

Chemo-, Regio-, and Stereoselectivity in Derived Reactions

The presence of multiple reactive sites in this compound—the chloro substituent, the isopropyl group, and the pyridine ring—makes selectivity a critical consideration in its chemical transformations. The outcomes of reactions are often dictated by the interplay of electronic and steric factors, as well as the specific reagents and catalysts employed.

Controlling chemo-, regio-, and stereoselectivity is a central theme in the synthesis of complex molecules derived from substituted pyridines. uni-muenchen.de For example, in nucleophilic aromatic substitution reactions, the chlorine atom at the C2 position is the primary site of attack. In electrophilic additions to the pyridine ring, the position of substitution is influenced by the directing effects of the existing substituents. The development of catalytic systems that can precisely control these aspects of reactivity is an active area of research. auburn.eduuni-muenchen.de

The synthesis of functionalized piperidines from pyridine precursors often requires careful control of stereochemistry. mdpi.comnih.gov Asymmetric hydrogenation and other enantioselective methods are employed to produce specific stereoisomers, which is particularly important in the synthesis of bioactive molecules. auburn.edu

Metal-Ligand Cooperation in Catalytic Transformations

Metal-ligand cooperation (MLC) has emerged as a powerful concept in catalysis, where both the metal center and the ligand actively participate in bond activation and formation. nih.govmdpi.com This cooperative action can lead to enhanced reactivity and selectivity in a variety of chemical transformations. nih.gov Pyridine-based ligands are frequently employed in catalysts that operate via MLC, often involving aromatization/dearomatization of the pyridine ring. mdpi.comweizmann.ac.ilresearchgate.net

While direct examples of this compound acting as a cooperative ligand were not found in the search results, its structural motifs are relevant to this area of catalysis. Pincer-type ligands with a central pyridine ring are a prominent class of cooperative ligands used in hydrogenation, dehydrogenation, and other catalytic processes. mdpi.comweizmann.ac.il The electronic properties of the pyridine ring, which can be tuned by substituents like the chloro and isopropyl groups, can influence the catalytic activity.

The concept of MLC is particularly relevant to the transformations discussed in the preceding sections. For instance, the hydrogenation of the pyridine ring could potentially be achieved using catalysts that operate through an MLC mechanism, where the ligand facilitates the activation of hydrogen. weizmann.ac.ilresearchgate.net Similarly, the functionalization of the isopropyl group could be influenced by the coordination of the pyridine nitrogen to a metal center, which in turn could activate the C-H bonds of the alkyl side chain. The development of catalysts where this compound or its derivatives act as cooperative ligands could open up new avenues for selective transformations.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

In the ¹H NMR spectrum of 2-Chloro-4-isopropylpyridine, distinct signals corresponding to the different types of protons are observed. The aromatic region of the spectrum is characterized by three signals for the pyridine (B92270) ring protons. The proton at the C6 position is typically found furthest downfield due to the deshielding effect of the adjacent electronegative nitrogen atom. youtube.com The protons at the C3 and C5 positions appear at slightly higher fields.

The isopropyl group gives rise to two distinct signals. A septet is observed for the single methine (-CH) proton, a result of its coupling to the six equivalent methyl protons. These six methyl (-CH₃) protons appear as a doublet due to their coupling with the single methine proton. The integration of these signals (1H for the septet and 6H for the doublet) confirms the presence of the isopropyl group. General chemical shift ranges for such protons are well-established. libretexts.orgchemistrysteps.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |

| H-5 | ~7.1 - 7.3 | Doublet (d) | ~5.0 |

| H-3 | ~7.0 - 7.2 | Singlet (s) or narrow doublet | <1.0 |

| -CH (isopropyl) | ~2.9 - 3.2 | Septet (sept) | ~6.9 |

| -CH₃ (isopropyl) | ~1.2 - 1.4 | Doublet (d) | ~6.9 |

Note: Data are predicted based on established principles and values for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments. The carbon atom attached to the chlorine (C2) and the nitrogen-adjacent carbon (C6) are typically found at the lowest field in the aromatic region (downfield). testbook.com The carbon bearing the isopropyl group (C4) is also significantly downfield. The remaining aromatic carbons (C3 and C5) appear at higher fields. The signals for the isopropyl group's methine and methyl carbons appear in the aliphatic region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 - 153 |

| C-6 | ~149 - 151 |

| C-4 | ~158 - 160 |

| C-5 | ~120 - 122 |

| C-3 | ~123 - 125 |

| -CH (isopropyl) | ~33 - 35 |

| -CH₃ (isopropyl) | ~22 - 24 |

Note: Data are predicted based on established principles and values for similar structures, such as pyridine and its derivatives. testbook.comresearchgate.net Actual experimental values may vary.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacency. It would also show a strong correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the doublet at ~1.3 ppm to the methyl carbon signal at ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (over two or three bonds) between protons and carbons. It is particularly powerful for connecting different parts of a molecule. For example, HMBC would show a correlation from the isopropyl methine proton to the C3, C4, and C5 carbons of the pyridine ring, confirming the position of the isopropyl substituent at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm stereochemistry and conformation. A NOESY spectrum would show a correlation between the isopropyl methine proton and the adjacent aromatic protons at C3 and C5, confirming their spatial proximity.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₀ClN), the mass spectrum is characterized by the presence of a molecular ion (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a pair of signals, M⁺ at m/z 155 and M+2 at m/z 157, with a relative intensity ratio of about 3:1. docbrown.info

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃) from the isopropyl group to form a highly stable benzylic-type cation at m/z 140. Another prominent fragmentation is the loss of the entire isopropyl group to give a peak at m/z 112. The loss of the chlorine atom can also be observed. miamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure/Fragment Lost | Significance |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion peak (M⁺/M+2⁺), confirms molecular weight and presence of one chlorine atom. |

| 140/142 | [M - CH₃]⁺ | Loss of a methyl radical, indicating an isopropyl or ethyl group. |

| 112 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 120 | [M - Cl]⁺ | Loss of a chlorine radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the IR spectrum would display several key absorption bands:

Aromatic C-H Stretching : Weak to medium bands are expected in the 3000-3100 cm⁻¹ region. youtube.com

Aliphatic C-H Stretching : Medium to strong bands from the isopropyl group are expected just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

Aromatic Ring Stretching : Several bands corresponding to C=C and C=N stretching vibrations within the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region.

Isopropyl C-H Bending : A characteristic doublet arising from the gem-dimethyl group of the isopropyl substituent is expected around 1370-1385 cm⁻¹.

C-Cl Stretching : The carbon-chlorine stretch typically appears in the fingerprint region, between 850-550 cm⁻¹. mdpi.com

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, often providing a clearer view of the pyridine ring vibrations and the carbon skeleton. The symmetric ring breathing mode of the pyridine ring, typically a strong band around 1000 cm⁻¹, would be prominent in the Raman spectrum.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2970 - 2850 | C-H Stretch | Aliphatic (Isopropyl) |

| 1600 - 1400 | C=C and C=N Stretch | Aromatic Ring |

| ~1385 & ~1370 | C-H Bend (doublet) | Isopropyl (gem-dimethyl) |

| 850 - 550 | C-Cl Stretch | Chloro-aromatic |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of similar substituted pyridines reveals the type of information that would be obtained. acs.orgmdpi.comresearchgate.net X-ray diffraction would confirm the planarity of the pyridine ring and determine the conformation of the isopropyl group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-stacking of the pyridine rings or halogen bonding involving the chlorine atom, which influence the physical properties of the solid material.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

The purity and isomeric composition of this compound are critical parameters that define its utility in synthesis and other applications. Advanced chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), are indispensable tools for these analytical challenges. These methods offer high-resolution separation, enabling precise quantification of the target compound and the detection of process-related impurities and structural isomers.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It is routinely used for purity assessment by separating the main component from residual solvents, starting materials, and by-products. The choice of the capillary column's stationary phase is crucial for achieving the desired separation. Nonpolar stationary phases, such as those based on polysiloxanes, are commonly employed.

Research on related pyridine derivatives demonstrates the effectiveness of specific columns. For instance, analyses of various organic compounds, including heterocyclic structures, have successfully utilized fused silica (B1680970) capillary columns with 5% phenylpolysiloxane as the stationary phase. acs.org Similarly, studies on fluorinated isopropylpyridine derivatives have employed methyl-silicone columns. researchgate.networktribe.com These stationary phases separate compounds based on their boiling points and polarity, allowing for the effective resolution of this compound from potential impurities.

Table 1: Illustrative GC-MS Parameters for Pyridine Derivative Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netacs.org |

| Column | ZB-5MS (5% Phenylpolysiloxane) or equivalent | acs.org |

| Column Dimensions | 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness | acs.org |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | acs.org |

| Injector Temperature | Typically 250-280 °C | |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 300 °C at 10 °C/min) | |

| Detector | Triple Quadrupole Mass Spectrometer | acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted method for the purity assessment of a broad range of organic compounds, including substituted pyridines. It is particularly useful for analyzing compounds that may have limited thermal stability or volatility. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Purity assessments for related pyridine compounds frequently employ C18 and Pentafluorophenyl (PFP) columns. nih.gov The use of a PFP stationary phase can offer alternative selectivity, especially for aromatic and halogenated compounds, due to unique pi-pi and dipole-dipole interactions. UV detection is standard, often set at 254 nm, a common wavelength for aromatic heterocycles. nih.gov The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govsielc.com |

| Column | Phenomenex Luna PFP, 50 mm x 2 mm, 3 µm or equivalent | nih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with additives like formic acid or trifluoroacetic acid) | sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | epa.gov |

| Detection | UV-Vis at 254 nm or 270 nm | nih.govsielc.com |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | |

| Purity Threshold | Often set at >95% for quality control |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a premier technique for the separation of isomers, a task that can be challenging for both GC and HPLC. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. chromatographyonline.com This gives SFC unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to fast and highly efficient separations. chromatographyonline.comijarsct.co.in

The separation of pyridine isomers, which differ only in the substitution pattern, is a notable strength of SFC. Research has shown that while many stationary phases struggle, those with specific functionalities can provide excellent resolution. For pyridine and pyrazole (B372694) derivatives, pentafluorophenyl and cyanopropyl stationary phases have proven successful in separating isomers that are otherwise difficult to resolve. mdpi.com The cyanopropyl phase, in particular, has been highlighted for achieving high selectivity. mdpi.com For enhancing the peak shape of basic compounds like pyridines, specialized stationary phases such as 2-ethylpyridine (B127773) have also been developed. chromatographyonline.comresearchgate.net

Table 3: SFC Parameters for Isomeric Separation of Pyridine Derivatives

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) | mdpi.comchromatographyonline.com |

| Stationary Phase | Cyanopropyl or Pentafluorophenyl (PFP) bonded silica | mdpi.com |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) in a gradient elution | mdpi.comresearchgate.net |

| Back Pressure | Typically 10-15 MPa | researchgate.net |

| Column Temperature | 25-40 °C | researchgate.net |

| Detection | Photodiode Array (PDA) Detector and/or Mass Spectrometer (MS) | researchgate.net |

| Application | Separation of structural isomers (e.g., this compound from 2-Chloro-5-isopropylpyridine or 4-Chloro-2-isopropylpyridine) | mdpi.com |

Computational and Theoretical Studies on 2 Chloro 4 Isopropylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is extensively used to calculate molecular geometries, electronic characteristics, and spectroscopic parameters.

DFT calculations are instrumental in elucidating the electronic landscape of 2-chloro-4-isopropylpyridine. The distribution of electrons, governed by the electronegative nitrogen and chlorine atoms and the electron-donating isopropyl group, dictates the molecule's reactivity and intermolecular interactions. Key aspects of the electronic structure analysis include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the LUMO is indicative of the molecule's electron-accepting ability, while the HOMO energy relates to its electron-donating capacity. researchgate.net The HOMO-LUMO energy gap is a significant descriptor of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted pyridines, these orbitals are key in understanding susceptibility to nucleophilic or electrophilic attack. ambeed.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. researchgate.netambeed.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen and chlorine atoms, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding. researchgate.netacs.org

NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this molecule, NBO would quantify the charge delocalization from the isopropyl group to the pyridine ring and the inductive effects of the chlorine atom.

| Property | Description | Typical Calculated Value Range for Substituted Pyridines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net | 5.5 to 6.5 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 2.0 to 3.5 Debye |

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group around the C-C bond connecting it to the pyridine ring. DFT calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. acs.org

The analysis involves performing geometry optimizations for various dihedral angles of the isopropyl group. The results typically reveal that the staggered conformations are energy minima, while eclipsed conformations represent transition states. For the isopropyl group, a key conformation is one where the C-H bond of the tertiary carbon is coplanar with the pyridine ring. The relative energies of these conformers are generally small, often within a few kcal/mol, indicating that the molecule is flexible at room temperature. acs.org Understanding these conformational preferences is critical as the spatial arrangement of the isopropyl group can influence crystal packing and interactions with biological targets. acs.orgsci-hub.se

Table 2: Illustrative Conformational Energy Profile for Isopropyl Group Rotation (Note: This is a representative table based on general principles of conformational analysis. acs.org)

| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Status |

| Staggered 1 | 60° | ~0.2 | Minimum |

| Eclipsed | 0° | 0.0 | Global Minimum |

| Staggered 2 | -60° | ~0.2 | Minimum |

DFT calculations provide a reliable means of predicting various spectroscopic parameters, which can be used to interpret and validate experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can aid in the assignment of experimental signals and confirm the molecular structure. Theoretical NMR calculations are typically performed considering a solvent environment, such as DMSO-d6, to better match experimental conditions. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. researchgate.net These frequencies help in the assignment of peaks in the experimental FT-IR spectrum. Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can be performed in various solvents to simulate and understand solvatochromic shifts. weebly.com

Table 3: Comparison of Predicted Spectroscopic Data (Illustrative) (Note: This table illustrates the type of data generated from DFT calculations for spectroscopic predictions. researchgate.netresearchgate.net)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C2 (C-Cl) Chemical Shift (ppm) | ~160-165 |

| C4 (C-isopropyl) Chemical Shift (ppm) | ~155-160 | |

| ¹H NMR | Isopropyl CH Proton Shift (ppm) | ~3.0-3.5 |

| FT-IR | C=N Stretch (cm⁻¹) | ~1580-1600 |

| C-Cl Stretch (cm⁻¹) | ~700-750 | |

| UV-Vis (TD-DFT) | π→π* Transition (nm) | ~270-290 |

Conformational Analysis and Energetic Profiles

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are essential for modeling the reaction mechanisms involving this compound. These calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures. uni-muenchen.deresearchgate.net

Studies on related pyridine systems have shown that complexation with a Lewis acid like BF₃ can significantly alter the reaction pathway. uni-muenchen.de Computational modeling can rationalize these effects by showing how the Lewis acid interacts with the pyridine nitrogen, increasing the electrophilicity of the ring and lowering the activation barrier for subsequent nucleophilic attack. uni-muenchen.de This has been demonstrated in the context of BF₃-mediated functionalizations of pyridines, including reactions with Grignard reagents. uni-muenchen.de

Table 4: Illustrative Calculated Energetics for a Nucleophilic Substitution Reaction (Note: Based on general principles of reaction modeling for pyridine derivatives. uni-muenchen.deresearchgate.net)

| Parameter | Description | Illustrative Energy (kcal/mol) |

| ΔG_reaction | Gibbs Free Energy of Reaction | -10.5 |

| ΔG‡ (uncatalyzed) | Activation Energy Barrier (without catalyst) | +25.0 |

| ΔG‡ (catalyzed) | Activation Energy Barrier (with Lewis acid catalyst) | +15.2 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational flexibility and intermolecular interactions with solvent molecules or a larger biological target like a protein. nih.gov

In the context of drug design, MD simulations can show how this compound or a larger molecule containing this fragment fits into a receptor's binding pocket. nih.gov The simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions involving the isopropyl group, or π-π stacking with aromatic residues like phenylalanine. nih.gov These simulations provide insight into the stability of the ligand-receptor complex and the role of conformational changes in the binding process.

Table 5: Key Intermolecular Interactions Studied by MD Simulations

| Interaction Type | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Pyridine Nitrogen (as acceptor) |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Isopropyl group |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |

| Halogen Bonding | Noncovalent interaction involving a halogen atom (chlorine) as a Lewis acidic region. | Chlorine atom |

Structure-Activity Relationship (SAR) Computational Analysis

Computational methods are a cornerstone of modern Structure-Activity Relationship (SAR) studies. By calculating various molecular descriptors for a series of related compounds and correlating them with experimental biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. mit.edumdpi.com

For a molecule like this compound, relevant descriptors can be derived from the computational studies mentioned above. These include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment, and MEP values. These describe the molecule's ability to participate in electrostatic or orbital-controlled interactions. researchgate.net

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices. These describe the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

These descriptors can be used to build a mathematical model that predicts the activity of new, unsynthesized analogs. mdpi.com For example, SAR studies on related heterocyclic compounds have shown that substitutions affecting electronic properties, such as replacing a hydrogen with a chloro group, can significantly alter inhibitory activity against a biological target. mdpi.com Computational analysis helps to rationalize these observations and guide the design of more potent and selective molecules. mit.edu

Table 6: Common Computational Descriptors in SAR/QSAR Analysis

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Partial Atomic Charges | Governs electrostatic and orbital-based interactions with a target. researchgate.net |

| Steric | Molecular Volume, Principal Moments of Inertia | Determines the goodness of fit within a receptor binding pocket. |

| Topological | Wiener Index, Molecular Connectivity Indices | Encodes information about the size, branching, and overall shape of the molecule. |

| Hydrophobic | Calculated logP (ClogP) | Relates to membrane permeability and hydrophobic interactions. |

Acidity and Basicity Behavior Studies

The acidity and basicity of pyridine and its derivatives are fundamental properties that influence their chemical reactivity, biological activity, and environmental fate. The introduction of substituents onto the pyridine ring can significantly alter these properties. In the case of this compound, the presence of an electron-withdrawing chloro group at the 2-position and an electron-donating isopropyl group at the 4-position creates a nuanced electronic environment that dictates its behavior as a base.

Computational and theoretical studies are powerful tools for predicting and understanding the acidity and basicity of such molecules. These studies often involve the calculation of parameters such as the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, and the gas-phase proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction in the gas phase.

Research Findings

Theoretical investigations into substituted pyridines have provided a framework for understanding how different functional groups impact basicity. Generally, electron-donating groups increase the electron density on the pyridine nitrogen, making it a stronger base (higher pKa and PA). Conversely, electron-withdrawing groups decrease the electron density, resulting in weaker basicity (lower pKa and PA).

For this compound, the isopropyl group at the 4-position is an alkyl group, which is known to be electron-donating through an inductive effect. This would be expected to increase the basicity of the pyridine ring. In contrast, the chlorine atom at the 2-position is an electronegative halogen that exerts a strong electron-withdrawing inductive effect, which would significantly decrease the basicity. The net effect on the acidity and basicity of this compound is a balance of these opposing electronic influences.

Computational models, such as those based on density functional theory (DFT), are frequently employed to calculate the pKa values of substituted pyridines. researchgate.net These calculations often involve thermodynamic cycles that consider the free energies of the neutral molecule and its protonated form in both the gas phase and in solution. researchgate.netacs.org The accuracy of these predictions can be high, with some methods achieving mean absolute errors of less than one pKa unit. acs.org

The proton affinity of pyridine derivatives is also a key indicator of their basicity and has been the subject of numerous computational studies. semanticscholar.orgkuleuven.becopernicus.org These studies consistently show that electron-donating substituents increase the proton affinity, while electron-withdrawing substituents decrease it. smu.edu For this compound, the isopropyl group would tend to increase the proton affinity, while the chloro group would tend to decrease it.

Data Tables

To provide context for the expected acidity and basicity of this compound, the following tables present experimental data for the parent compound, pyridine, and its singly substituted derivatives, 2-chloropyridine (B119429) and 4-isopropylpyridine (B108708).

Table 1: Experimental pKa Values of Pyridine and Related Compounds

| Compound | pKa (in Water) | Reference |

| Pyridine | 5.25 | researchgate.net |

| 2-Chloropyridine | 0.72 | researchgate.net |

| 4-Isopropylpyridine | 6.04 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Gas-Phase Proton Affinity (PA) of Pyridine and Related Compounds

| Compound | Proton Affinity (kJ/mol) | Reference |

| Pyridine | 924.3 | nist.gov |

| 2-Chloropyridine | 900.9 | nist.gov |

| 4-Isopropylpyridine | 955.7 | scribd.comnist.gov |

This table is interactive. Click on the headers to sort the data.

The data clearly illustrates the opposing effects of the chloro and isopropyl substituents. The chloro group in 2-chloropyridine drastically reduces the pKa and proton affinity compared to pyridine, indicating a significant decrease in basicity. researchgate.netnist.gov In contrast, the isopropyl group in 4-isopropylpyridine increases both the pKa and proton affinity, signifying enhanced basicity. nih.govnist.gov

For this compound, it can be computationally predicted that its pKa and proton affinity values would lie somewhere between those of 2-chloropyridine and 4-isopropylpyridine. The strong electron-withdrawing effect of the 2-chloro substituent is expected to dominate, leading to a compound that is considerably less basic than pyridine and 4-isopropylpyridine, but likely more basic than 2-chloropyridine due to the mitigating effect of the 4-isopropyl group.

Synthetic Utility and Applications of 2 Chloro 4 Isopropylpyridine in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). lookchem.com 2-Chloro-4-isopropylpyridine serves as a crucial intermediate in the creation of various pharmaceutical compounds. smolecule.com

Precursor for Biologically Active Molecules

The structure of this compound makes it a suitable precursor for a range of biologically active molecules. The pyridine (B92270) ring is a common feature in many pharmaceuticals, and the presence of the reactive chloro group allows for further chemical modifications. smolecule.com This reactivity enables the synthesis of diverse and complex molecules with potential therapeutic applications. smolecule.com For instance, derivatives of similar chloropyridines have been investigated for their potential antimicrobial and anticancer properties.

Scaffold Design for Novel Therapeutic Agents

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. The pyridine scaffold is a common framework in the design of new therapeutic agents. smolecule.comdur.ac.uk The specific substitution pattern of this compound, with its isopropyl group, provides a unique three-dimensional structure that can be exploited in the design of novel drugs targeting specific biological pathways. researchgate.net The development of highly functionalized heterocyclic compounds is a key area of research in medicinal chemistry, and versatile scaffolds like this compound are in high demand. dur.ac.uk

Applications in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals, which are chemicals used in agriculture to protect crops from pests and enhance growth.

Precursor for Pesticidal and Herbicidal Compounds

Similar to its role in pharmaceuticals, this compound serves as a precursor for the synthesis of pesticidal and herbicidal compounds. chemicalbook.com The pyridine moiety is a component of many agrochemicals. semanticscholar.org For instance, related chloropyridine derivatives are used in the production of insecticides and fungicides. justdial.com The development of new, effective, and environmentally safer pesticides is an ongoing effort, and intermediates like this compound are important in this process. bloomtechz.com

Contribution to Specialty Chemical Production

Specialty chemicals are particular chemical products which provide a wide variety of effects on which many other industry sectors rely. The unique properties of this compound make it a valuable component in the production of various specialty chemicals. smolecule.com Its role as a versatile intermediate allows for the synthesis of a wide range of other chemicals with specific industrial applications.

Structural Modifications and Structure-Activity Relationship (SAR) Studies

The chemical scaffold of this compound serves as a valuable starting point in medicinal chemistry and agrochemical research. Its unique electronic and steric properties, stemming from the interplay between the electron-withdrawing chlorine atom and the lipophilic isopropyl group, are key to its reactivity and interaction with biological targets. Structure-activity relationship (SAR) studies, which involve systematically altering the molecule's structure and evaluating the impact on its biological activity, are crucial for optimizing lead compounds. These studies have revealed that modifications to the isopropyl group, its position on the pyridine ring, and the substitution of the chlorine atom can significantly influence the pharmacological profile of the resulting derivatives. mdpi.comsemanticscholar.org

Impact of Isopropyl Group on Lipophilicity and Steric Hindrance

The isopropyl group at the 4-position of the pyridine ring plays a critical role in defining the molecule's physicochemical properties, particularly its lipophilicity and steric profile. Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design as it affects a molecule's ability to cross biological membranes. The isopropyl group, being a bulky and non-polar alkyl substituent, significantly increases the lipophilicity of the pyridine core. This enhancement in lipophilicity can improve membrane permeability and oral absorption, but an excessive increase can also lead to poor aqueous solubility and increased metabolic breakdown.

Steric hindrance, the spatial bulk of the isopropyl group, also profoundly influences the molecule's reactivity. researchgate.net It can shield the adjacent positions on the pyridine ring from chemical attack or, conversely, direct incoming reagents to other, less hindered sites. This steric influence is a key factor in synthetic strategies, determining which derivatives can be readily synthesized. Furthermore, in a biological context, the size and shape of the isopropyl group are critical for how the molecule fits into the binding pocket of a target enzyme or receptor. A proper fit is essential for achieving high potency and selectivity. The balance between the electronic effects of the chloro substituent and the lipophilic and steric contributions of the isopropyl group is therefore a central theme in the design of new bioactive compounds based on this scaffold.

Positional Isomer Effects on Reactivity and Biological Activity

The specific placement of the isopropyl group on the pyridine ring has a dramatic effect on the molecule's chemical reactivity and biological activity. Comparing this compound with its positional isomers, such as 2-chloro-3-isopropylpyridine (B180148) and 2-chloro-5-isopropylpyridine, highlights the importance of substituent location. smolecule.com

The shift in the isopropyl group's position alters the electronic distribution and steric environment of the pyridine ring. For instance, moving the isopropyl group from the 4-position to the 3-position, as in 2-chloro-3-isopropylpyridine, places it adjacent to the chlorine atom. This proximity can increase steric hindrance around the reactive chlorine, potentially slowing down nucleophilic substitution reactions at that site. smolecule.com Conversely, placing the group at the 5-position, as in 2-chloro-5-isopropylpyridine, results in a different electronic and steric profile that can lead to distinct biological activities. These variations underscore how isomeric changes can be exploited to fine-tune a molecule's properties for a specific biological target.

The following table summarizes the key differences between these positional isomers.

| Property | This compound | 2-Chloro-3-isopropylpyridine | 2-Chloro-5-isopropylpyridine |

| CAS Number | 959020-16-7 chemscene.com | 158503-51-6 smolecule.com | 68700-93-6 |

| Molecular Weight | 155.62 g/mol chemscene.com | 155.62 g/mol smolecule.com | 155.62 g/mol |

| Key Structural Feature | Isopropyl group is para to the nitrogen atom. | Isopropyl group is adjacent (ortho) to the chlorine atom. smolecule.com | Isopropyl group is meta to the nitrogen atom. |

| Impact on Reactivity | The 4-position isopropyl group influences the overall electron density of the ring. | The adjacent isopropyl group creates significant steric hindrance around the C2-chloro position. smolecule.com | The 5-position isopropyl group has a different electronic influence on the C2-chloro position compared to the 4-isomer. |

| Reported Biological Relevance | A key intermediate for complex molecule synthesis. uni-muenchen.de | Used as an intermediate in the synthesis of biologically active molecules for pharmaceuticals and agrochemicals. smolecule.com | Acts as a building block for enzyme inhibitors and receptor ligands with potential antimicrobial and anticancer properties. |

This table is based on available data from chemical suppliers and research articles.

Analog Synthesis and Biological Screening

This compound is a versatile building block for creating a diverse library of analog compounds for biological screening. The reactivity of the chlorine atom at the 2-position allows for its substitution by various nucleophiles, such as amines, thiols, and alkoxides, leading to a wide range of derivatives. These synthetic modifications are a cornerstone of SAR studies, where the goal is to identify which structural changes lead to enhanced biological activity.

For example, derivatives of substituted pyridines have been synthesized and screened for a variety of biological activities, including antimicrobial and anticancer properties. Preliminary studies have shown that certain pyridine derivatives can inhibit the growth of various microorganisms or interfere with cancer-related pathways. The process typically involves synthesizing a series of analogs where specific parts of the molecule are systematically varied. For instance, the isopropyl group might be replaced with other alkyl groups of different sizes or with rings like cyclopropyl (B3062369) or pyrrolidine (B122466) to explore the effects of lipophilicity and conformational constraints. nih.gov Similarly, the chlorine atom can be replaced with other halogens or functional groups to modulate electronic properties and reactivity.

The results of these biological screenings provide crucial data for building an SAR model. The table below illustrates hypothetical examples of how analog synthesis and screening data might be presented in a research context.

| Analog ID | Modification from Parent Compound | Target | Activity (IC50/MIC) | Remarks |

| Parent | This compound | - | - | Starting scaffold |

| Analog A | Isopropyl group replaced with cyclopropyl group | DHODH Enzyme nih.gov | 7.0 pMIC₅₀ nih.gov | Introduction of a cyclopropyl group can improve inhibitory effects. nih.gov |

| Analog B | Chlorine at C2 replaced with a piperazine (B1678402) moiety | MC4 Receptor nih.gov | 6.5 nM (Kᵢ) nih.gov | Pyridinylpiperazines can act as potent receptor antagonists. nih.gov |

| Analog C | Isopropyl group replaced with a fluoro group at C5 | General Antimicrobial | 15 - 30 µmol/L | Fluorine increases reactivity but reduces lipophilicity. |

| Analog D | Addition of a pyrazole (B372694) ring at C2 | P. falciparum | Modest Inhibition nih.gov | Shows potential for antimalarial activity, though modest in initial screens. nih.gov |

This table represents a synthesized overview of findings from multiple SAR studies on pyridine derivatives. nih.govnih.gov IC50/MIC values are indicative of potency, with lower numbers generally signifying higher activity.

Development of Enzyme Inhibitors and Receptor Ligands from Derivatives

A primary application of this compound and its analogs in drug discovery is the development of specific enzyme inhibitors and receptor ligands. smolecule.com The pyridine scaffold is a common feature in many approved drugs, and its derivatives are frequently investigated for their ability to interact with biological targets with high affinity and selectivity. smolecule.com

Enzyme Inhibition: Derivatives of this compound can be designed to act as enzyme inhibitors. smolecule.com This mechanism of action involves the molecule binding to an enzyme's active site, blocking the substrate from accessing it and thereby inhibiting the enzyme's function. This is a key strategy in developing treatments for diseases like cancer and infectious diseases, where inhibiting a specific enzyme can disrupt a critical pathway for the pathogen or cancer cell. For example, pyridine derivatives have been explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis and a target for immunosuppressive and antiviral agents. nih.gov

Receptor Ligands: In addition to inhibiting enzymes, pyridine derivatives can be synthesized to act as ligands that bind to cell surface or intracellular receptors. This interaction can either block (antagonize) or mimic (agonize) the action of the natural ligand, thereby modulating the receptor's signaling pathway. Such modulation can have profound therapeutic effects. For instance, 2-pyridinylpiperazine derivatives have been synthesized and studied as potent antagonists for the melanocortin-4 (MC4) receptor, which is involved in regulating appetite and energy balance. nih.gov The development of selective MC4 receptor antagonists is an area of interest for potential treatments of metabolic disorders.

The successful development of these inhibitors and ligands relies heavily on the SAR data gathered from analog screening. By understanding how structural changes affect binding affinity and functional activity, chemists can rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties, starting from versatile chemical building blocks like this compound.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Isopropylpyridine

Development of Green Chemistry-Compliant Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources. numberanalytics.combohrium.com Future research on 2-Chloro-4-isopropylpyridine will heavily focus on developing environmentally benign synthetic protocols to replace traditional methods that often rely on harsh reagents and generate significant waste.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can accelerate reaction rates, improve yields, and reduce side reactions. ekb.egnih.gov Applying microwave irradiation to the synthesis of this compound or its precursors could lead to more energy-efficient processes. nih.govfigshare.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. numberanalytics.com Exploring biocatalysts for the synthesis or functionalization of pyridine (B92270) derivatives is a promising green alternative. numberanalytics.com

Solvent-Free and Alternative Solvents: Moving away from volatile organic solvents to solvent-free ("grindstone chemistry") conditions or greener alternatives like water or ionic liquids can drastically reduce the environmental impact of chemical processes. researchgate.net

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This includes transition-metal-free catalytic approaches that avoid toxic and expensive metal reagents. rsc.org

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often stoichiometric, harsh (e.g., POCl₃, PCl₅) | Catalytic, milder, renewable (e.g., biocatalysts, ozone) numberanalytics.com |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free, water, ionic liquids, supercritical fluids researchgate.net |

| Energy | Conventional heating (often prolonged) | Microwave irradiation, ultrasound, flow heating ekb.egbeilstein-journals.org |

| Waste | High E-factor (Environmental Factor) | Minimized waste, high atom economy bohrium.com |

| Efficiency | Often multi-step, lower yields | One-pot, multicomponent reactions, often higher yields nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for their own catalytic potential and for their ability to undergo novel chemical transformations.

Future research directions include:

Transition-Metal-Free Catalysis: A significant emerging area is the use of pyridine derivatives in metal-free hydrogenation reactions. acs.org Frustrated Lewis Pairs (FLPs), which can be formed from sterically hindered pyridines, have been shown to activate molecular hydrogen for the reduction of various substrates. acs.orgresearchgate.net Research into using derivatives of this compound as part of FLP systems or as organocatalysts themselves for processes like transfer hydrogenation is a promising field. rsc.org

C-H Activation: Direct functionalization of the pyridine ring or the isopropyl group via C-H activation is a powerful strategy for creating complex molecules efficiently. Developing new catalytic systems that can selectively activate and functionalize the C-H bonds of this compound would open up new synthetic pathways.